molecular formula C16H13ClN4O4 B2820425 2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole CAS No. 860649-46-3

2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole

Cat. No.: B2820425
CAS No.: 860649-46-3
M. Wt: 360.75
InChI Key: GGBOLRFPIUKYLY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino carbonyl group, and a nitro group attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Nitro Group: Nitration of the benzimidazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Dimethylamino Carbonyl Group: This step involves the reaction of the benzimidazole derivative with dimethylamine and a suitable carbonyl source, such as phosgene or a carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Reduction of Nitro Group: The major product would be the corresponding amine derivative.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, compounds of the benzimidazole class are known for their antimicrobial, antifungal, and antiparasitic activities. This particular compound could be explored for similar biological activities.

Medicine

In medicinal chemistry, benzimidazole derivatives are investigated for their potential as therapeutic agents. This compound could be evaluated for its efficacy in treating various diseases, including infections and cancer.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and dyes, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with biological macromolecules, such as proteins and nucleic acids. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-1H-benzimidazole
  • 2-(3-chlorophenyl)-6-nitro-1H-benzimidazole
  • 2-(3-chlorophenyl)-1-{[(methylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole

Uniqueness

Compared to similar compounds, 2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole is unique due to the presence of the dimethylamino carbonyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to improved efficacy in its applications.

Properties

IUPAC Name

[2-(3-chlorophenyl)-6-nitrobenzimidazol-1-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4/c1-19(2)16(22)25-20-14-9-12(21(23)24)6-7-13(14)18-15(20)10-4-3-5-11(17)8-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBOLRFPIUKYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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